molecular formula C7H6ClN3 B172252 5-Chloro-1H-indazol-6-amine CAS No. 100960-35-8

5-Chloro-1H-indazol-6-amine

Cat. No. B172252
M. Wt: 167.59 g/mol
InChI Key: UBSUVQXJCAJWPB-UHFFFAOYSA-N
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Description

5-Chloro-1H-indazol-6-amine is a chemical compound with the molecular formula C7H6ClN3 . It is a useful research chemical and an indazole derivative with anti-inflammatory properties . It can be used as a biochemical reagent for life science related research .


Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . The synthesis of indazole derivatives involves various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-indazol-6-amine is represented by the InChI code: 1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) . This indicates that the molecule consists of a chlorine atom (Cl), a nitrogen atom (N), and a hydrogen atom (H) attached to an indazole ring.


Chemical Reactions Analysis

Indazole derivatives have been found to exhibit a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . For example, a derivative, 6-(3-methoxyphenyl)-1H-indazol-3-amine, was found to be a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition .


Physical And Chemical Properties Analysis

5-Chloro-1H-indazol-6-amine is a powder . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved documents.

Scientific Research Applications

Amine-functionalized Metal–organic Frameworks (MOFs)

Recent studies on amine-functionalized metal–organic frameworks (MOFs) have shown significant potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Amine-functionalized MOFs, synthesized through in situ methods, post-modification, and physical impregnation, demonstrate high CO2 sorption capacity at low pressures. Furthermore, these materials, including pure amine-functionalized MOF membranes and mixed matrix membranes, exhibit excellent CO2/H2, CO2/CH4, and CO2/N2 separation performance. This application highlights the versatility of amine-functionalization in creating materials with potential environmental benefits (Lin, Kong, & Chen, 2016).

Degradation of Nitrogen-containing Hazardous Compounds

Advanced oxidation processes (AOPs) have been identified as effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes. These processes are crucial for managing the degradation of various amine- and azo-based compounds, including aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides. The review on this topic emphasizes the role of ozone and Fenton processes in degradation, highlighting the importance of optimizing conditions for specific effluents (Bhat & Gogate, 2021).

Amino-1,2,4-triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as a foundational material in the industry of fine organic synthesis, utilized in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. The comprehensive review on their industrial use outlines the broad applications of 3- and 4-substituted amino-1,2,4-triazoles, shedding light on their utility in creating a diverse array of products with significant impacts on agriculture and medicine (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Indazole Derivatives in Therapeutics

The exploration of indazole derivatives for their therapeutic applications has been a subject of patent reviews. These derivatives exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects. The study on indazole scaffold highlights its pharmacological significance, forming the basis of compounds with potential therapeutic value in treating disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).

Safety And Hazards

5-Chloro-1H-indazol-6-amine may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

5-chloro-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSUVQXJCAJWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-indazol-6-amine

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